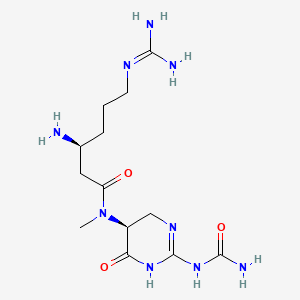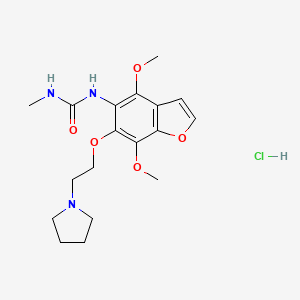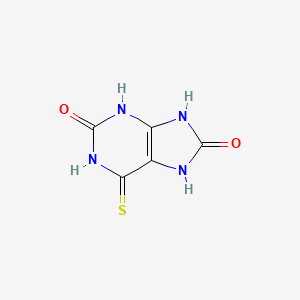![molecular formula C18H22ClN3O3S4 B1227894 2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide is an aryl sulfide.
Scientific Research Applications
Molecular Structure and Interactions
- The compounds related to the specified chemical demonstrate complex intermolecular interactions, such as hydrogen bonds and pi interactions, contributing to their unique molecular structures and potential applications in material science or molecular engineering (Boechat et al., 2011).
Synthesis and Chemical Properties
- Novel derivatives of similar chemicals have been synthesized using carbodiimide condensation, indicating potential for diverse chemical applications and synthetic methods (Yu et al., 2014).
- Synthesis techniques involving reactions with piperidine suggest possibilities for creating a variety of compounds with potentially varied applications (Ismailova et al., 2014).
Pharmacological Evaluation and Biological Screening
- Some derivatives exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents (Siddiqui et al., 2014).
- Certain compounds show anti-enzymatic potential, indicating possible uses in biochemistry and pharmaceuticals (Nafeesa et al., 2017).
- Studies on similar compounds reveal activity against acetylcholinesterase and butyrylcholinesterase enzymes, which could have implications in neurodegenerative disease research (Rehman et al., 2013).
Antiviral Activity
- Research on thiadiazole derivatives shows potential anti-tobacco mosaic virus activity, hinting at applications in antiviral research (Chen et al., 2010).
Anticancer Properties
- Some compounds with similar structures exhibit anticancer activity, particularly against specific cancer cell lines, suggesting potential in cancer therapy (Yushyn et al., 2022).
properties
Product Name |
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide |
|---|---|
Molecular Formula |
C18H22ClN3O3S4 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H22ClN3O3S4/c1-12(2)9-21(15-7-8-29(24,25)11-15)16(23)10-27-17-20-22(18(26)28-17)14-5-3-13(19)4-6-14/h3-6,12,15H,7-11H2,1-2H3 |
InChI Key |
HXEFBYAPNRBENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




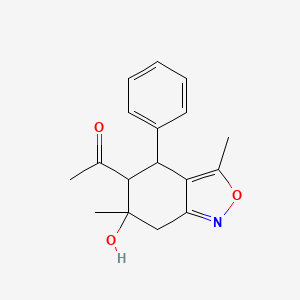
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
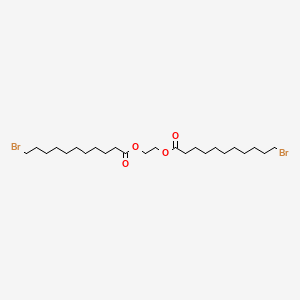
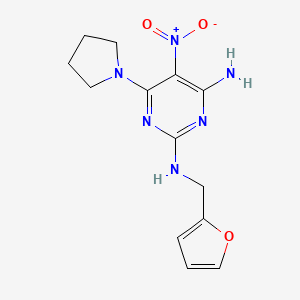

![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)


